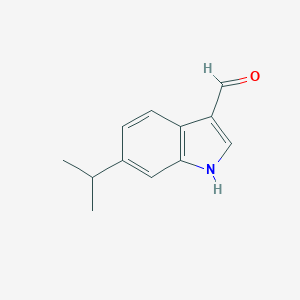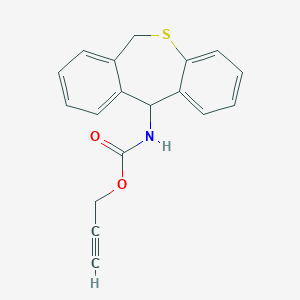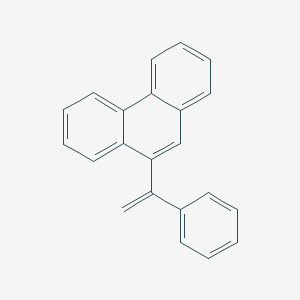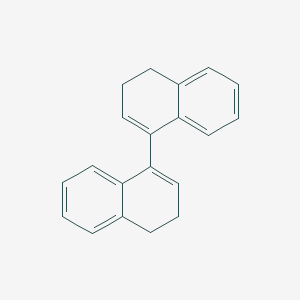
7-羟基异喹啉
概述
描述
7-Hydroxyisoquinoline is an organic compound with the chemical formula C9H7NO. It is a white crystalline solid that is soluble in most organic solvents such as ethanol, chloroform, and dichloromethane . This compound is a derivative of isoquinoline, featuring a hydroxyl group (-OH) at the seventh position of the isoquinoline ring. It exhibits unique chemical properties and has various applications in scientific research and industry.
科学研究应用
7-Hydroxyisoquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound is used to study its photophysical behavior in polymer matrices . It’s also used to prepare quinine , which is a medication used to treat malaria and babesiosis.
Mode of Action
It is known that it exhibits an excited state proton transfer (espt) effect . This effect is often associated with the ability of certain molecules to absorb light and then use this energy to transfer a proton from one location to another within the molecule. This can result in changes in the molecule’s structure and properties.
Biochemical Pathways
Given its use in studying photophysical behavior in polymer matrices , it may be involved in pathways related to light absorption and energy transfer.
Pharmacokinetics
It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability and distribution within the body.
Result of Action
Its use in studying photophysical behavior suggests that it may influence light absorption and energy transfer processes at the molecular level .
Action Environment
It’s worth noting that it is incompatible with oxidizing agents , suggesting that its stability and efficacy may be affected by the presence of such agents in its environment.
生化分析
Biochemical Properties
7-Hydroxyisoquinoline interacts with various enzymes, proteins, and other biomolecules. It is a weak base, with a pKa of 5.14 . It protonates to form salts upon treatment with strong acids, such as HCl . It forms adducts with Lewis acids, such as BF3 .
Cellular Effects
It is known that it is used to study its photophysical behavior in polymer matrices
Molecular Mechanism
It is known to be a weak base and can form salts and adducts with acids
Temporal Effects in Laboratory Settings
It is known to be used in studies of its photophysical behavior in polymer matrices
准备方法
Synthetic Routes and Reaction Conditions: 7-Hydroxyisoquinoline can be synthesized through several methods. One common method involves the base-catalyzed cyclization reaction of benzaldehyde with phthalic anhydride . This reaction typically occurs under alkaline conditions, providing a high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 7-Hydroxyisoquinoline often involves the use of advanced catalytic processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
化学反应分析
Types of Reactions: 7-Hydroxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline compounds.
相似化合物的比较
Isoquinoline: The parent compound without the hydroxyl group.
8-Hydroxyquinoline: A similar compound with the hydroxyl group at the eighth position of the quinoline ring.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at a different position.
Uniqueness: 7-Hydroxyisoquinoline is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
属性
IUPAC Name |
isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKBMABEPCYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901678 | |
| Record name | NoName_814 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-83-4 | |
| Record name | 7-Isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














